molecular formula C12H14O5 B14400737 Diethyl 2-hydroxybenzene-1,3-dicarboxylate CAS No. 88544-98-3

Diethyl 2-hydroxybenzene-1,3-dicarboxylate

Katalognummer: B14400737
CAS-Nummer: 88544-98-3
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: RRWWMZSWDPQGLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 2-hydroxybenzene-1,3-dicarboxylate is an organic compound with the molecular formula C12H14O5. It is a derivative of benzene, featuring two ester groups and a hydroxyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl 2-hydroxybenzene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxyisophthalic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, ensures the consistent production of the compound on a large scale.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-hydroxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.

Major Products

    Oxidation: Products include 2-oxo-1,3-benzenedicarboxylate or 2-carboxy-1,3-benzenedicarboxylate.

    Reduction: Products include diethyl 2-hydroxybenzene-1,3-dimethanol.

    Substitution: Products include diethyl 2-alkoxybenzene-1,3-dicarboxylate or diethyl 2-acetoxybenzene-1,3-dicarboxylate.

Wissenschaftliche Forschungsanwendungen

Diethyl 2-hydroxybenzene-1,3-dicarboxylate has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of polymers and resins, where its ester groups contribute to the material’s properties.

Wirkmechanismus

The mechanism by which diethyl 2-hydroxybenzene-1,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the ester groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Dimethyl 2-hydroxybenzene-1,3-dicarboxylate
  • Diethyl 2-methoxybenzene-1,3-dicarboxylate
  • Diethyl 2-hydroxybenzene-1,4-dicarboxylate

Uniqueness

Diethyl 2-hydroxybenzene-1,3-dicarboxylate is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions with other molecules. This compound’s combination of hydroxyl and ester groups provides a versatile platform for various chemical transformations and applications.

Eigenschaften

CAS-Nummer

88544-98-3

Molekularformel

C12H14O5

Molekulargewicht

238.24 g/mol

IUPAC-Name

diethyl 2-hydroxybenzene-1,3-dicarboxylate

InChI

InChI=1S/C12H14O5/c1-3-16-11(14)8-6-5-7-9(10(8)13)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3

InChI-Schlüssel

RRWWMZSWDPQGLO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C(=CC=C1)C(=O)OCC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.